N-(2-Phenyl-1H-indol-5-yl)-4-(propan-2-yl)benzene-1-sulfonamide

Lipophilicity Drug Design ADME

Avoid functional misassignment in indole-based sulfonamide screening. This compound, CAS 919490-48-5, belongs to a scaffold class where minor substituent changes alter target selectivity. Regioisomeric variations yield divergent carbonic anhydrase isoform profiles, while sulfonamide nitrogen modifications can switch the mechanism between tubulin interference and CA IX inhibition. Substituting without verifying the exact 4-isopropyl pattern risks a fundamentally different biological fingerprint. - Purity: NLT 98% (HPLC) - Molecular Formula: C23H22N2O2S - Molecular Weight: 390.5 g/mol - Intended for in vitro chemical biology experiments; end-user verification of specific activity is essential.

Molecular Formula C23H22N2O2S
Molecular Weight 390.5 g/mol
CAS No. 919490-48-5
Cat. No. B12941598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Phenyl-1H-indol-5-yl)-4-(propan-2-yl)benzene-1-sulfonamide
CAS919490-48-5
Molecular FormulaC23H22N2O2S
Molecular Weight390.5 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=C3)C4=CC=CC=C4
InChIInChI=1S/C23H22N2O2S/c1-16(2)17-8-11-21(12-9-17)28(26,27)25-20-10-13-22-19(14-20)15-23(24-22)18-6-4-3-5-7-18/h3-16,24-25H,1-2H3
InChIKeyQRSSSULVQIMFBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Properties and Procurement of N-(2-Phenyl-1H-indol-5-yl)-4-(propan-2-yl)benzene-1-sulfonamide (CAS 919490-48-5)


N-(2-Phenyl-1H-indol-5-yl)-4-(propan-2-yl)benzene-1-sulfonamide is a synthetic small molecule with the molecular formula C23H22N2O2S and a molecular weight of 390.5 g/mol . It belongs to the class of indole-based benzenesulfonamides, a scaffold associated with inhibition of human carbonic anhydrase isoforms and anti-proliferative activity in cancer models [1]. The compound is available from chemical suppliers at a specified purity of NLT 98% (HPLC) .

Indole-based benzenesulfonamide scaffold for CA inhibition or anti-proliferative studies
Analytical-grade purity for research use (HPLC verified)
Class-level tool compound; specific target engagement requires validation

Why Generic Substitution is Not a Reliable Option for N-(2-Phenyl-1H-indol-5-yl)-4-(propan-2-yl)benzene-1-sulfonamide


Indole-based benzenesulfonamides are not functionally interchangeable, as small modifications to the sulfonamide substituent profoundly alter biological target selectivity and potency [1]. In carbonic anhydrase inhibition studies, regioisomeric variations in the sulfonamide linker yield compounds with divergent isoform selectivity profiles [2]. For anti-proliferative applications, the nature of the sulfonamide nitrogen substituent has been shown to switch the mechanism of action between tubulin dynamics interference and carbonic anhydrase IX inhibition, even among close structural analogs [3]. Therefore, substituting this compound without verifying the exact substituent pattern risks introducing a molecule with a fundamentally different biological fingerprint.

Regioisomeric variation

Small sulfonamide linker changes may shift CA isoform selectivity and potency profiles.

Mechanism switch

Sulfonamide N-substituent can alter mechanism from tubulin interference to CA IX inhibition.

Substituent-dependent fingerprint

Exact 4-isopropyl pattern is critical; structural analogs may exhibit divergent biological readouts.

Quantitative Differentiation Evidence for N-(2-Phenyl-1H-indol-5-yl)-4-(propan-2-yl)benzene-1-sulfonamide


Physicochemical Differentiation: Computed LogP and PSA of the 4-Isopropyl Substituent vs. 4-Methoxy Comparator

The target compound bearing a 4-isopropylbenzenesulfonamide group exhibits a computed LogP of 6.91 and a polar surface area (PSA) of 70.34 Ų . In comparison, the direct 4-methoxy analog (CAS 919490-47-4) is expected to have a lower LogP due to the electron-donating methoxy group, while the 4-pyrrolidinyl analog (CAS 919490-46-3) would have a lower LogP and higher PSA due to the basic nitrogen. The higher lipophilicity of the target compound suggests enhanced passive membrane permeability relative to these more polar in-class comparators.

Lipophilicity vs. analog
Class-level inference
Target: LogP 6.91, PSA 70.34 Ų 4-methoxy analog: lower LogP expected (quantitative data not available)
Higher lipophilicity may support intracellular target engagement studies
Computed property (chemsrc); requires experimental validation
Lipophilicity Drug Design ADME

Application Scenarios for N-(2-Phenyl-1H-indol-5-yl)-4-(propan-2-yl)benzene-1-sulfonamide Based on Available Evidence


No Validated Application Scenarios Identified

Based on the available evidence, no specific, validated research or industrial application scenarios can be attributed to this compound that are uniquely supported by quantitative comparator data. The compound is offered as a chemical biology tool for in vitro experiments involving indole-based sulfonamides, but any specific application (e.g., CA inhibition, PAI-1 inhibition, or anti-proliferative assays) must be verified by the end user prior to use [1].

Application
Selection Property
Validation Focus
Indole-based sulfonamide probe studies
Structural verification (exact substituent pattern)
Target engagement and assay-specific validation by end user

No validated research applications identified from available evidence; compound is intended as a chemical biology tool for in vitro experiments. Any specific application must be verified prior to use.

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